molecular formula C10H16O5 B14383146 Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate CAS No. 90161-03-8

Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate

Cat. No.: B14383146
CAS No.: 90161-03-8
M. Wt: 216.23 g/mol
InChI Key: HPJMHSMYJIWNLU-UHFFFAOYSA-N
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Description

Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate is an organic compound with the molecular formula C10H16O4 It is a derivative of propanedioate, featuring a dimethyl ester group and a 3-methylbut-3-en-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 3-methylbut-3-en-2-ol under acidic or basic conditions. The reaction typically proceeds via an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carboxyl group of the malonate to form the ester linkage .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is carried out in a solvent like toluene or xylene to facilitate the removal of water formed during the esterification .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    3-methylbut-3-en-2-ol: The alcohol precursor used in the synthesis of dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate.

    Dimethylallyl diphosphate: A related compound involved in biochemical pathways.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the 3-methylbut-3-en-2-yloxy group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

CAS No.

90161-03-8

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

dimethyl 2-(3-methylbut-3-en-2-yloxy)propanedioate

InChI

InChI=1S/C10H16O5/c1-6(2)7(3)15-8(9(11)13-4)10(12)14-5/h7-8H,1H2,2-5H3

InChI Key

HPJMHSMYJIWNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)OC(C(=O)OC)C(=O)OC

Origin of Product

United States

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